2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine
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Overview
Description
2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine is a complex organic compound characterized by a phenylsulfanyl group attached to a hexadeca-7,9-dien-7-yl chain, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the phenylsulfanyl group, which is then attached to the hexadeca-7,9-dien-7-yl chain through a series of coupling reactions. The final step involves the introduction of the pyridine ring via a nucleophilic substitution reaction. Common reagents used in these reactions include organolithium compounds, halogenated intermediates, and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the hexadeca-7,9-dien-7-yl chain can be reduced to single bonds.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated intermediates and strong bases or acids are used depending on the type of substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]benzene
- 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]thiophene
- 2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]furan
Uniqueness
2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall functionality, making it a valuable compound for various research applications.
Properties
CAS No. |
830320-18-8 |
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Molecular Formula |
C27H37NS |
Molecular Weight |
407.7 g/mol |
IUPAC Name |
2-(10-phenylsulfanylhexadeca-7,9-dien-7-yl)pyridine |
InChI |
InChI=1S/C27H37NS/c1-3-5-7-10-16-24(27-20-14-15-23-28-27)21-22-26(19-11-8-6-4-2)29-25-17-12-9-13-18-25/h9,12-15,17-18,20-23H,3-8,10-11,16,19H2,1-2H3 |
InChI Key |
BVPYULPXVUINEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC=C(CCCCCC)SC1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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